molecular formula C7H14O2S B2809527 methyl 4-(methylsulfanyl)pentanoate CAS No. 1936389-40-0

methyl 4-(methylsulfanyl)pentanoate

Cat. No.: B2809527
CAS No.: 1936389-40-0
M. Wt: 162.25
InChI Key: CZDVRXFTROITCF-UHFFFAOYSA-N
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Description

methyl 4-(methylsulfanyl)pentanoate is a chemical compound belonging to the ester family. It is characterized by its molecular formula C7H14O2S and a molecular weight of 162.25 g/mol. This compound is utilized in various fields, including medical, environmental, and industrial research.

Mechanism of Action

Target of Action

It’s often used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . The targets of these ADCs can vary widely depending on the specific antibodies used.

Mode of Action

As a cleavable linker, Methyl 4-methylsulfanylpentanoate connects an antibody to a cytotoxic drug in ADCs . The ADC can bind to a specific target on cancer cells (determined by the antibody used), and then the cytotoxic drug is released to kill the cancer cells . The cleavage of the linker, and thus the release of the drug, can be triggered by certain conditions or enzymes present in the tumor microenvironment .

Biochemical Pathways

In the context of adcs, the compound plays a crucial role in delivering cytotoxic drugs to specific targets, thereby affecting the pathways associated with cell death and tumor growth .

Pharmacokinetics

As a component of ADCs, its absorption, distribution, metabolism, and excretion (ADME) would be closely tied to the properties of the overall ADC molecule . The bioavailability of the cytotoxic drug in ADCs can be significantly improved, as the drug is specifically delivered to target cells .

Result of Action

The primary result of the action of Methyl 4-methylsulfanylpentanoate is the release of a cytotoxic drug in the vicinity of target cells when used in ADCs . This can lead to the death of the target cells (often cancer cells) and a reduction in tumor size .

Action Environment

The action of Methyl 4-methylsulfanylpentanoate, as part of an ADC, can be influenced by various environmental factors . These include the presence of specific enzymes or conditions in the tumor microenvironment that can trigger the cleavage of the linker . The stability and efficacy of the ADC can also be affected by factors such as pH and the presence of proteases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(methylsulfanyl)pentanoate typically involves esterification reactions. One common method is the reaction of 4-methylsulfanylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(methylsulfanyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amides or other esters, depending on the nucleophile used.

Scientific Research Applications

methyl 4-(methylsulfanyl)pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl pentanoate: Similar ester structure but lacks the sulfur atom.

    Ethyl 4-methylsulfanylpentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    4-Methylsulfanylpentanoic acid: The corresponding acid form of the compound.

Uniqueness

methyl 4-(methylsulfanyl)pentanoate is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This sulfur atom can participate in various oxidation and reduction reactions, making the compound versatile in different chemical processes.

Properties

IUPAC Name

methyl 4-methylsulfanylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-6(10-3)4-5-7(8)9-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDVRXFTROITCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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